Product packaging for 4-(dimethylamino)-1H-pteridin-2-one(Cat. No.:CAS No. 50452-64-7)

4-(dimethylamino)-1H-pteridin-2-one

Cat. No.: B13822779
CAS No.: 50452-64-7
M. Wt: 191.19 g/mol
InChI Key: FPUGUAYCMJQOEK-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-1H-pteridin-2-one is a synthetic pteridine derivative offered for research purposes. The pteridine scaffold is a heterocyclic compound of significant scientific interest due to its presence in critical biological molecules such as tetrahydrobiopterin (BH4) and folic acid, which are involved in fundamental processes including monoaminergic neurotransmitter synthesis, immune response, and cellular metabolism . Pteridine derivatives have been identified as a promising scaffold for developing new agents to study oxidative stress and chronic inflammation, which are factors in diseases such as cancer, atherosclerosis, and autoimmune conditions . Specifically, novel N -substituted 2,4-diaminopteridines have demonstrated potent lipid antioxidant properties and inhibitory activity against lipoxygenase (LOX) enzymes, with IC50 values extending down to 100 nM . The lipoxygenase pathway is a key mediator in the pathophysiology of rheumatoid arthritis, bronchial asthma, and other inflammatory diseases. Furthermore, the photophysical properties of pterins make them subjects of study in photochemistry, with potential applications in fluorescence diagnostics and light-activated therapies . This product is intended for research use by qualified laboratory personnel only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound with appropriate precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N5O B13822779 4-(dimethylamino)-1H-pteridin-2-one CAS No. 50452-64-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50452-64-7

Molecular Formula

C8H9N5O

Molecular Weight

191.19 g/mol

IUPAC Name

4-(dimethylamino)-1H-pteridin-2-one

InChI

InChI=1S/C8H9N5O/c1-13(2)7-5-6(10-4-3-9-5)11-8(14)12-7/h3-4H,1-2H3,(H,10,11,12,14)

InChI Key

FPUGUAYCMJQOEK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=O)NC2=NC=CN=C21

Origin of Product

United States

Synthetic Methodologies and Strategies for 4 Dimethylamino 1h Pteridin 2 One

De Novo Synthesis Approaches to the Pteridinone Core

Multi-Step Reaction Pathways and Intermediates

A common multi-step pathway to the pteridinone core begins with a substituted pyrimidine (B1678525). A plausible synthetic route involves several distinct transformations, each producing a key intermediate. For instance, the synthesis can start from a readily available pyrimidine derivative, which is then elaborated through nitration, reduction, and subsequent cyclization.

The Gabriel-Isay condensation remains a primary example of a multi-step pathway where a 5,6-diaminopyrimidine is condensed with a dicarbonyl compound like glyoxal (B1671930) or biacetyl. nih.govderpharmachemica.com The reaction proceeds through a nucleophilic attack of the more reactive amino group on a carbonyl group, followed by a second cyclization to form the pyrazine (B50134) ring. nih.gov This process is often regioselective, although mixtures of isomers can form depending on the reactants' nature. nih.govorientjchem.org

Table 1: Illustrative Intermediates in a Multi-Step Pteridinone Synthesis

Intermediate NameStructureRole in Synthesis
4,5-Diaminopyrimidine-2(1H)-oneKey pyrimidine precursor for cyclization.
5-Nitroso-4,6-diaminopyrimidin-2(1H)-onePrecursor to the 5,6-diamino pyrimidine via reduction.
GlyoxalOHCCHOA common 1,2-dicarbonyl reactant for condensation.
Pteridin-2-oneThe unsubstituted core structure before functionalization.

One-Pot and Cascade Synthetic Procedures

To enhance synthetic efficiency, reduce waste, and save time, multi-step syntheses are often consolidated into one-pot or cascade reactions. nih.govyoutube.com In a one-pot synthesis, reactants are added sequentially to a single vessel without isolating the intermediate compounds. youtube.com This approach minimizes lengthy separation and purification processes. nih.gov

For pteridinone synthesis, a one-pot procedure could involve the in situ generation of a reactive 1,2-dicarbonyl species which then immediately reacts with a diaminopyrimidine present in the same pot. nih.govresearchgate.net Cascade reactions, where the product of one reaction triggers the next, are also employed to build complex molecular architectures efficiently. These streamlined methods are highly desirable in medicinal chemistry for generating libraries of related compounds for structure-activity relationship (SAR) studies. nih.govmdpi.com

Functionalization and Derivatization Strategies on Pteridine (B1203161) Precursors

An alternative to de novo synthesis is the modification of a pre-existing pteridine or pteridinone core. nih.gov This approach is particularly useful when a suitable precursor is commercially available or easily synthesized. The strategy involves introducing the desired functional groups, such as the dimethylamino moiety, onto the heterocyclic scaffold.

Introduction of the Dimethylamino Moiety

The introduction of the dimethylamino group at the C4 position is a critical step in synthesizing the target compound. This is typically achieved through nucleophilic aromatic substitution on a pteridine precursor bearing a suitable leaving group at the 4-position, most commonly a chlorine atom.

The synthesis would start with a 4-chloro-1H-pteridin-2-one. This intermediate can be prepared from the corresponding 1H-pteridine-2,4(3H)-dione (lumazine) by treatment with a chlorinating agent like phosphoryl chloride. The subsequent reaction with dimethylamine (B145610) in a suitable solvent would displace the chloride ion to yield 4-(dimethylamino)-1H-pteridin-2-one.

Another sophisticated method involves the use of activating groups. For example, N2-acylation or the formation of N2-[(dimethylamino)methylene] derivatives can improve the solubility and reactivity of pterin (B48896) precursors. researchgate.net While these modifications often direct alkylation to other sites like O4 or N3, they highlight advanced strategies for manipulating reactivity within the pteridine system. researchgate.net

Modifications at Other Ring Positions

The pteridine ring is an electron-deficient system, making it susceptible to nucleophilic attack, especially at positions 4 and 7. nih.govorientjchem.org This reactivity can be exploited to introduce various substituents. Functionalization at other positions, such as C6 and C7, is often established during the de novo synthesis by choosing an appropriately substituted 1,2-dicarbonyl compound for the cyclization step. nih.gov

However, post-synthesis modifications are also possible. For example, pteridine-6-carboxaldehydes can be generated via periodate (B1199274) oxidation of 6-(polyhydroxyalkyl)pteridines. researchgate.net These aldehydes serve as versatile handles for further transformations, including oxidation to carboxylic acids, reduction to hydroxymethyl groups, or conversion into nitriles. researchgate.net Solid-phase synthesis using precursors like 4,6-dichloro-5-nitropyrimidine (B16160) allows for the systematic introduction of diverse functionalities at various ring positions, facilitating the creation of compound libraries. mdpi.com

Green Chemistry Principles and Sustainable Synthesis

The application of green chemistry principles to the synthesis of complex heterocyclic compounds like this compound is of growing importance. nih.gov The goal is to design processes that are more environmentally benign, safer, and more efficient.

Key aspects of a green approach to pteridinone synthesis include:

Atom Economy: Designing reactions, such as one-pot procedures and cascade reactions, that maximize the incorporation of starting materials into the final product, minimizing waste. nih.gov

Use of Catalysis: Employing catalytic methods instead of stoichiometric reagents can reduce waste and allow for milder reaction conditions. rsc.orgyoutube.com This includes the use of metal catalysts for cross-coupling reactions or organocatalysts for specific transformations.

Safer Solvents and Reagents: Selecting solvents with a lower environmental impact and avoiding highly toxic reagents where possible.

Energy Efficiency: Utilizing methods like microwave irradiation, which can significantly reduce reaction times and energy consumption compared to conventional heating. pjoes.com

By integrating these principles, for example, through the development of catalytic one-pot syntheses, the environmental footprint of producing this compound and related compounds can be significantly reduced. researchgate.netfigshare.com

Advanced Purification and Isolation Techniques for Research-Grade Compounds

The purification of the final compound, this compound, to a research-grade level of purity is critical for its use in further studies. The primary methods for the purification of solid organic compounds are recrystallization and column chromatography. libretexts.orgresearchgate.net

Column Chromatography:

Column chromatography is a highly effective method for separating the desired compound from impurities. nih.gov The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a solvent or a mixture of solvents) is crucial for achieving good separation. nih.gov

For pteridinone derivatives, a common stationary phase is silica gel. The mobile phase is typically a mixture of a non-polar solvent and a more polar solvent. The polarity of the mobile phase is gradually increased to elute the compounds from the column.

A potential set of conditions for the purification of this compound by column chromatography is presented in the table below:

ParameterDescription
Stationary Phase Silica gel (60-230 mesh) nih.gov
Mobile Phase A gradient of n-Hexane and Ethyl Acetate (B1210297), starting with a lower polarity mixture and gradually increasing the proportion of Ethyl Acetate. rochester.edu
Detection Visualization under UV light (254 nm) nih.gov

Recrystallization:

Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing the solution to cool slowly, which leads to the formation of pure crystals. libretexts.orglibretexts.org The principle behind this method is that the solubility of most solids increases with temperature. libretexts.org

The selection of an appropriate solvent is the most critical step in recrystallization. researchgate.net An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. libretexts.org For pteridinone derivatives, which possess some polarity, a moderately polar solvent or a mixture of solvents might be suitable.

The table below outlines the key steps and considerations for the recrystallization of this compound:

StepDescription
Solvent Selection A single solvent like ethanol (B145695) or a mixed solvent system such as n-hexane/acetone or n-hexane/ethyl acetate could be effective. rochester.edu The choice is often determined empirically.
Dissolution The crude compound is dissolved in a minimal amount of the hot solvent to create a saturated or near-saturated solution. libretexts.org
Cooling The hot solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. libretexts.org Rapid cooling should be avoided as it can lead to the precipitation of impurities. libretexts.org
Isolation The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and then dried. youtube.com

By employing a combination of column chromatography and recrystallization, it is possible to obtain this compound with a high degree of purity suitable for research applications. The purity of the final compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.comnih.gov

Spectroscopic Data for this compound Not Publicly Available

Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data for the chemical compound This compound is not publicly available. As a result, the requested in-depth article on its advanced spectroscopic and structural elucidation cannot be generated at this time.

The inquiry sought a detailed analysis structured around specific spectroscopic techniques, including:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR chemical shifts and coupling constants.

2D NMR techniques (COSY, HSQC, HMBC, NOESY).

Dynamic NMR studies focusing on the restricted rotation of the dimethylamino group.

High-Resolution Mass Spectrometry (HRMS):

Electrospray Ionization Mass Spectrometry (ESI-MS) data.

Tandem Mass Spectrometry (MS/MS) fragmentation analysis.

Searches for the synthesis and characterization of this compound, which would typically include this spectroscopic information, also did not yield any relevant results. While general information on the spectroscopic analysis of pteridine derivatives and compounds with dimethylamino groups is available, this information is not specific enough to construct a scientifically accurate article about the target molecule as per the requested detailed outline.

The creation of the required article is contingent on the availability of published experimental data. Without access to primary or secondary sources containing the ¹H NMR, ¹³C NMR, 2D NMR, and mass spectrometry data for this compound, any attempt to generate the specified content would be speculative and would not meet the required standards of scientific accuracy.

Should peer-reviewed studies detailing the spectroscopic properties of this compound be published in the future, the generation of the requested article would then be feasible.

Advanced Spectroscopic and Structural Elucidation of 4 Dimethylamino 1h Pteridin 2 One

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the intermolecular interactions within a molecule. mdpi.commdpi.com These methods detect the vibrations of chemical bonds, which occur at characteristic frequencies, providing a molecular fingerprint. mdpi.com While IR spectroscopy measures the absorption of infrared radiation by vibrating dipoles, Raman spectroscopy measures the inelastic scattering of monochromatic light. The two techniques are often complementary, as vibrations that are strong in IR may be weak in Raman, and vice versa. spectroscopyonline.com

The structure of 4-(dimethylamino)-1H-pteridin-2-one contains several key functional groups, each with expected vibrational frequencies. The pteridine (B1203161) core is a bicyclic heteroaromatic system containing a pyrimidine (B1678525) ring fused to a pyrazine (B50134) ring. The presence of a carbonyl group (C=O) and an N-H bond in the pyrimidinone portion, along with the dimethylamino substituent, gives rise to a distinct spectroscopic signature.

Key functional groups and their expected vibrational frequencies are:

N-H Group: The stretching vibration of the N-H bond in the lactam ring is expected to appear as a strong band in the IR spectrum, typically in the range of 3400-3100 cm⁻¹.

C-H Group: Aromatic C-H stretching vibrations from the pteridine ring are anticipated in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the dimethylamino group would appear between 3000-2850 cm⁻¹.

C=O Group: The carbonyl (amide) stretching vibration is one of the most intense and characteristic bands in the IR spectrum, expected to be found in the 1700-1650 cm⁻¹ region. Its exact position is sensitive to hydrogen bonding.

C=N and C=C Bonds: The stretching vibrations of the C=N and C=C bonds within the fused pteridine ring system will produce a series of bands in the 1650-1400 cm⁻¹ region. researchgate.net

C-N Bonds: The C-N stretching vibrations, including those of the dimethylamino group and within the heterocyclic ring, typically occur in the 1350-1200 cm⁻¹ range.

Dimethylamino Group: Besides C-H and C-N stretching, this group will have characteristic bending (deformation) vibrations around 1450 cm⁻¹.

Table 1: Predicted Vibrational Frequencies for this compound

Functional Group Predicted Frequency Range (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
N-H Stretch 3400 - 3100 Strong, Broad Medium
Aromatic C-H Stretch 3100 - 3000 Medium Medium
Aliphatic C-H Stretch 3000 - 2850 Medium Medium
C=O Stretch (Amide) 1700 - 1650 Very Strong Weak
C=N / C=C Stretch 1650 - 1400 Medium - Strong Medium - Strong
CH₃ Bend ~1450 Medium Medium
C-N Stretch 1350 - 1200 Medium Medium

The molecular structure of this compound is highly conducive to the formation of strong intermolecular hydrogen bonds in the solid state. The N-H group is a classic hydrogen bond donor, while the carbonyl oxygen is an excellent hydrogen bond acceptor. This arrangement typically leads to the formation of centrosymmetric dimers, where two molecules are linked by a pair of N-H···O=C hydrogen bonds. nih.gov This type of interaction is a common supramolecular motif in related heterocyclic systems like dihydropyrimidinones. researchgate.net

The effects of hydrogen bonding on the vibrational spectrum are predictable:

The N-H stretching frequency will shift to a lower wavenumber (a "red shift") and the corresponding peak will become significantly broader and more intense compared to the free molecule.

The C=O stretching frequency will also experience a red shift, as hydrogen bonding weakens the C=O double bond by pulling electron density towards the oxygen atom.

The presence and strength of these hydrogen bonds are crucial in determining the compound's crystal structure and physical properties. researchgate.netnih.gov

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. nih.gov This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, and reveals how molecules pack together to form a crystal lattice. researchgate.net

While specific crystallographic data for this compound is not available in the cited literature, the expected geometric parameters can be inferred from studies of analogous molecules, such as pyrimidinones (B12756618) and other pteridine derivatives. mdpi.com The pteridine ring system is expected to be largely planar, although slight puckering may occur. The exocyclic dimethylamino group may be slightly twisted out of the plane of the main ring system to minimize steric hindrance.

Table 2: Expected Bond Lengths and Angles for this compound

Bond/Angle Type Expected Value
C2=O8 Double (Carbonyl) ~1.23 Å
N1-H1 Single (Amide) ~0.98 Å
N1-C2 Single (Amide) ~1.38 Å
C4-N(CH₃)₂ Single ~1.36 Å
N(CH₃)₂-C(H₃) Single ~1.46 Å
Ring C=N Double (Imine) ~1.33 Å
Ring C-N Single (Amine) ~1.38 Å
O=C-N Angle (Amide) ~122°
C-N-C (in ring) Angle ~116° - 120°
C-N-C (dimethylamino) Angle ~118°

Note: These are typical values derived from related structures and may vary in the actual crystal structure. researchgate.netresearchgate.netnih.gov

The crystal packing of this compound would be dominated by the intermolecular interactions discussed previously. The primary interaction driving the supramolecular assembly is expected to be the strong N-H···O hydrogen bonds, leading to the formation of planar, dimeric structures. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For a molecule like this compound, the spectrum is expected to be characterized by electronic transitions within the conjugated π-system of the pteridine ring.

The principal transitions are:

π → π transitions:* These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Given the extended conjugation of the pteridine system, these transitions are expected to occur at relatively long wavelengths.

n → π transitions:* These lower-intensity absorptions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen and oxygen atoms, to a π* antibonding orbital.

The presence of the dimethylamino group, a powerful electron-donating (auxochromic) group, is expected to cause a bathochromic shift (shift to longer wavelengths) of the π → π* absorption bands compared to the unsubstituted pteridinone core. This is due to the donation of electron density into the aromatic system, which raises the energy of the highest occupied molecular orbital (HOMO) and reduces the energy gap for the transition. researchgate.net

Table 3: Predicted Electronic Transitions for this compound

Transition Type Orbitals Involved Expected Wavelength Region Characteristics
π → π* π (HOMO) → π* (LUMO) 300 - 400 nm High intensity
n → π* n (N, O lone pairs) → π* (LUMO) > 400 nm Low intensity, can be solvent-sensitive

Lack of Publicly Available Spectroscopic Data for this compound

Despite a comprehensive search of scientific literature and chemical databases, specific experimental data regarding the advanced spectroscopic and structural elucidation of this compound is not publicly available. This includes the absence of detailed research findings, data tables for absorption maxima and molar extinction coefficients, and studies on solvent effects on its UV-Vis spectra (solvatochromism).

The requested article, which was to be structured around the core outline focusing on the absorption maxima, molar extinction coefficients, and solvatochromism of this compound, cannot be generated due to the lack of this fundamental data in the public domain.

Initial and subsequent targeted searches for "this compound UV-Vis spectroscopy," "solvatochromism of this compound," "this compound absorption maxima molar extinction coefficients," and "synthesis and spectroscopic characterization of this compound" did not yield any scholarly articles or database entries containing the specific quantitative spectroscopic information required to fulfill the user's request. The search results provided information on other related compounds or general spectroscopic techniques, but no direct data for the compound .

Therefore, the sections on "Absorption Maxima and Molar Extinction Coefficients" and "Solvent Effects on UV-Vis Spectra (Solvatochromism)," along with their corresponding data tables, cannot be populated with scientifically accurate and verifiable information.

It is recommended that for such specific data, one might need to consult proprietary chemical databases or commission experimental work to determine the spectroscopic properties of this compound.

Theoretical and Computational Investigations of 4 Dimethylamino 1h Pteridin 2 One

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone for investigating molecular properties that can be difficult to measure experimentally. While specific, comprehensive studies on 4-(dimethylamino)-1H-pteridin-2-one are not extensively documented in publicly available literature, the methodologies are well-established and can be illustrated through research on analogous heterocyclic systems, such as pteridines, purines, and quinazolines.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is used to determine the optimized geometry, electronic structure, and reactivity descriptors of molecules. nih.govmdpi.com In a typical DFT study, the molecule's geometry is optimized to find its lowest energy conformation. From this, properties like charge distribution, bond lengths, and angles are calculated.

Reactivity descriptors derived from DFT calculations, such as the molecular electrostatic potential (ESP) and atomic charges, identify the most reactive sites in a molecule. nih.govbhu.ac.in The ESP map, for instance, visually indicates regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For a molecule like this compound, the oxygen of the carbonyl group and the nitrogen atoms of the pteridine (B1203161) ring would be expected to be electron-rich regions, while the hydrogen on the N1 position would be electron-poor.

In a study on related 4-Aminopiperidine-3,4-dihyroquinazoline-2-uracil derivatives, DFT was employed to analyze reactivity, showing that a softer, more reactive compound had a smaller energy gap between its frontier orbitals. nih.govresearchgate.net

Table 1: Illustrative DFT-Calculated Properties for a Heterocyclic Amine (Note: This data is representative, based on typical results for similar molecules, and not specific to this compound.)

ParameterIllustrative ValueDescription
Total Energy -850.123 HartreesThe total electronic energy of the molecule in its ground state.
Dipole Moment 4.5 DebyeA measure of the molecule's overall polarity.
NBO Charge on C=O Oxygen -0.65 eThe calculated negative charge on the carbonyl oxygen atom, indicating its nucleophilic character.
NBO Charge on N-H Hydrogen +0.45 eThe calculated positive charge on the amide hydrogen, indicating its acidic character.
Bond Length C=O 1.23 ÅThe calculated length of the carbon-oxygen double bond.
Bond Length N-C (amino) 1.36 ÅThe calculated length of the bond between the amino nitrogen and the pteridine ring.

Ab initio (Latin for "from the beginning") methods are quantum chemical calculations that rely on first principles without using experimental data for parametrization. nih.gov These methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, solve the Schrödinger equation more rigorously than DFT. numberanalytics.com While computationally very expensive, they provide highly accurate predictions for molecular properties like energies, geometries, and vibrational frequencies. youtube.comaps.org

Due to their high computational demand, these methods are often used to benchmark results from less expensive methods like DFT or for smaller molecules where high accuracy is paramount. youtube.com For a molecule the size of this compound, high-level ab initio calculations would be computationally intensive but could provide definitive values for its heat of formation, bond dissociation energies, and the energy barriers for conformational changes.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.orglibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). libretexts.org

The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity, kinetic stability, and optical properties. numberanalytics.comresearchgate.net A small HOMO-LUMO gap generally signifies a molecule that is more reactive and easily polarizable. researchgate.net

In a computational study of a pteridine-2,4(1H,3H)-dithione, FMO analysis indicated that coordination with metal centers would occur through the sulfur atoms, which dominated the frontier orbitals. researchgate.netscilit.com For this compound, the HOMO is expected to have significant contributions from the dimethylamino group and the pyrimidine (B1678525) part of the ring system, while the LUMO is likely distributed over the pyrazine (B50134) ring and the carbonyl group.

Table 2: Illustrative Frontier Molecular Orbital Data for a Pteridine Analog (Note: This data is based on published results for pteridine derivatives and serves as a representative example.)

Molecular OrbitalEnergy (eV)Description
HOMO -6.25Indicates the electron-donating capability.
LUMO -1.80Indicates the electron-accepting capability.
HOMO-LUMO Gap (ΔE) 4.45A larger gap suggests higher kinetic stability and lower chemical reactivity.

Tautomerism and Isomerism Studies

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. walshmedicalmedia.com For this compound, several tautomeric forms are possible, and their relative stability is crucial for understanding its chemical behavior.

The specified name, this compound, denotes the lactam tautomer, which contains a carbonyl group (C=O) and an amide C-N bond within the ring. This is one of several possible forms. Computational methods can predict the relative energies of these tautomers in the gas phase to determine the most stable structure.

The primary tautomeric equilibrium for this molecule is the lactam-lactim tautomerism. The lactim form, 4-(dimethylamino)-2-hydroxypteridine, is created by the migration of the proton from the N1 nitrogen to the carbonyl oxygen. A second possible equilibrium is the amino-imino tautomerism involving the exocyclic dimethylamino group.

Studies on similar heterocyclic systems, like purines, show that the lactam and amino forms are generally more stable than their lactim and imino counterparts in the gas phase. nih.gov The relative stability is determined by calculating the electronic energy of each optimized tautomer; the one with the lowest energy is the most stable.

Table 3: Illustrative Relative Energies of Tautomers in the Gas Phase (Note: This table illustrates the concept of tautomer stability based on calculations for analogous systems like aminopurines.)

TautomerDescriptionIllustrative Relative Energy (kcal/mol)Predicted Stability
Lactam-amino The reference structure, this compound.0.00Most Stable
Lactim-amino Proton on carbonyl oxygen (enol form).+7.5Less Stable
Lactam-imino Proton shift from amino group to ring nitrogen.+12.0Least Stable

Solvents can dramatically alter the relative stability of tautomers. walshmedicalmedia.com The effect of a solvent is often modeled computationally using a Polarizable Continuum Model (PCM), which treats the solvent as a continuous medium with a specific dielectric constant (ε). researchgate.netnih.gov

Generally, polar solvents preferentially stabilize more polar tautomers. walshmedicalmedia.com The lactam form of this compound is expected to be significantly more polar than the lactim form. Therefore, increasing the solvent polarity (e.g., from a non-polar solvent like benzene (B151609) to a polar one like water) would further stabilize the lactam tautomer, shifting the equilibrium even more in its favor. nih.govresearchgate.net This stabilization occurs through dipole-dipole interactions and hydrogen bonding between the solute and solvent molecules. mdpi.com

Studies on aminopurines have shown that while the order of stability may not change for the most stable tautomers, the energy differences between them can be significantly reduced in polar solvents, potentially allowing minor tautomers to exist in appreciable concentrations in solution. nih.govnih.gov

Table 4: Illustrative Effect of Solvent Polarity on Tautomer Stability (Note: Data is conceptual, demonstrating the trend observed in computational studies of similar heterocyclic tautomers.)

TautomerRelative Energy in Gas Phase (ε=1) (kcal/mol)Relative Energy in Water (ε=78.4) (kcal/mol)
Lactam (more polar) 0.000.00
Lactim (less polar) +7.5+9.0

This illustrates that the energy difference between the more polar lactam and the less polar lactim can increase in a polar solvent, further favoring the lactam form.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a powerful lens through which to view the atomic-level behavior of molecules over time. epstem.net By calculating the forces between atoms and solving the equations of motion, MD simulations can reveal the dynamic nature of a molecule like this compound, providing insights into its flexibility and interactions with its environment.

Conformational Analysis and Flexibility

The conformational landscape of this compound is primarily dictated by the rotation of the dimethylamino group relative to the pteridinone ring system. The pteridinone core, being a fused heterocyclic system, is largely planar and rigid. The key element of flexibility arises from the C-N bond connecting the dimethylamino substituent to the C4 position of the pteridine ring.

Molecular dynamics simulations would likely reveal that the dimethylamino group is not static but undergoes rotational motion. The energy barrier to this rotation would determine the rate and extent of this flexibility. It is plausible that certain rotational conformations are more energetically favorable than others due to steric hindrance or electronic effects. For instance, the orientation of the methyl groups could be influenced by interactions with the adjacent parts of the pteridinone ring.

A detailed conformational analysis would involve mapping the potential energy surface as a function of the dihedral angle of the C-N bond. This would identify the global and local energy minima, corresponding to the most stable and metastable conformations, respectively. The relative populations of these conformations at a given temperature could then be estimated using Boltzmann statistics.

Table 1: Hypothetical Torsional Energy Profile for the Dimethylamino Group Rotation

Dihedral Angle (C3-C4-N-C)Relative Energy (kcal/mol)Population (%) at 298 K
0° (Planar)2.55
30°0.535
60°0.050
90° (Perpendicular)3.010

Note: This table is illustrative and based on general principles of steric and electronic interactions in similar molecular fragments. Actual values would require specific quantum mechanical calculations.

Interaction Dynamics with Solvents or Other Molecules (non-clinical focus)

The interaction of this compound with solvents is a critical aspect of its behavior in solution. MD simulations can provide a detailed picture of how solvent molecules arrange themselves around the solute and the dynamics of these interactions.

The presence of both hydrogen bond donors (the N1-H and potentially the N3-H tautomer) and acceptors (the C2=O, and ring nitrogens), as well as the polar dimethylamino group, suggests that this molecule will have complex interactions with polar protic and aprotic solvents.

In a polar protic solvent like water or methanol, MD simulations would likely show the formation of specific and persistent hydrogen bonds. The N1-H and the carbonyl oxygen at C2 would be primary sites for hydrogen bonding with solvent molecules. The dimethylamino group, while not a strong hydrogen bond acceptor, would still engage in dipole-dipole interactions with polar solvent molecules.

In a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724), the interactions would be dominated by dipole-dipole forces. The solvent molecules would orient themselves to align their dipoles with the polar regions of the solute.

The study of preferential solvation in binary solvent mixtures could reveal which solvent component has a stronger interaction with different parts of the molecule. For instance, in a water/acetonitrile mixture, water molecules would be expected to preferentially solvate the hydrogen-bonding sites, while acetonitrile might interact more favorably with the less polar regions of the pteridinone ring.

Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis, IR)

Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. nih.govresearchgate.net These predictions can be invaluable for interpreting experimental spectra and for the structural elucidation of new compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical calculations can predict the chemical shifts of both ¹H and ¹³C nuclei. These calculations are typically performed by computing the magnetic shielding tensor for each nucleus in the optimized geometry of the molecule. The predicted chemical shifts are then obtained by referencing these shielding values to a standard, such as tetramethylsilane (B1202638) (TMS).

For this compound, one would expect distinct signals for the protons of the two methyl groups of the dimethylamino substituent, as well as for the protons on the pteridinone ring. The chemical environment of each nucleus, influenced by the electronic effects of neighboring atoms and functional groups, will determine its specific chemical shift.

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

AtomPredicted ¹H Chemical ShiftPredicted ¹³C Chemical Shift
N-CH₃3.2 - 3.540 - 45
C6-H7.8 - 8.2-
C7-H8.5 - 8.9-
C2-160 - 165
C4-155 - 160
C4a-130 - 135
C6-125 - 130
C7-145 - 150
C8a-150 - 155

Note: These are estimated ranges based on typical values for similar heterocyclic and amino-substituted aromatic systems. Precise values require specific DFT calculations.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

Time-dependent DFT (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

The UV-Vis spectrum of this compound is expected to show characteristic absorptions arising from π→π* and n→π* transitions within the pteridinone chromophore. The dimethylamino group, being a strong electron-donating group, is likely to cause a red-shift (a shift to longer wavelengths) of the absorption bands compared to the unsubstituted pteridinone.

Infrared (IR) Spectroscopy:

DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. By calculating the second derivatives of the energy with respect to the atomic coordinates, one can obtain the harmonic vibrational frequencies. These are often scaled by an empirical factor to better match experimental data.

Key vibrational modes for this compound would include the N-H stretching frequency of the N1-H group, the C=O stretching of the carbonyl group at C2, C-N stretching of the dimethylamino group, and various C-H and ring stretching and bending vibrations.

Table 3: Hypothetical Predicted IR Absorption Frequencies (in cm⁻¹)

Vibrational ModePredicted Frequency Range
N-H Stretch3300 - 3400
C-H Stretch (aromatic)3000 - 3100
C-H Stretch (methyl)2850 - 2960
C=O Stretch1650 - 1700
C=N and C=C Ring Stretches1500 - 1650
C-N Stretch (dimethylamino)1250 - 1350

Note: These are estimated ranges based on characteristic group frequencies. Accurate prediction requires specific DFT frequency calculations.

Chemical Reactivity and Derivatization of the 4 Dimethylamino 1h Pteridin 2 One Core

Electrophilic and Nucleophilic Substitution Reactions on the Pteridinone Ring

The pteridinone ring system's reactivity towards electrophilic and nucleophilic attack is complex due to the presence of multiple nitrogen atoms and activating/deactivating groups.

Electrophilic Aromatic Substitution: The pteridine (B1203161) nucleus is inherently electron-deficient due to the presence of four nitrogen atoms, making it generally resistant to electrophilic aromatic substitution. The electron-donating nature of the dimethylamino group at the C4 position can increase the electron density of the pyrimidine (B1678525) ring, potentially facilitating electrophilic attack. However, such reactions are not commonly reported for pteridinones. By analogy with other electron-rich heterocyclic systems, if electrophilic substitution were to occur, it would likely be directed to the positions activated by the dimethylamino group, though this remains to be experimentally verified for this specific compound.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient character of the pteridine ring makes it a good candidate for nucleophilic aromatic substitution, particularly when a good leaving group is present. psu.edu While there are no specific reports on 4-(dimethylamino)-1H-pteridin-2-one undergoing SNAr reactions, related pteridine systems with suitable leaving groups (e.g., halogens) at positions C6 or C7 readily react with nucleophiles. researchgate.net The presence of the dimethylamino group would further activate the ring towards nucleophilic attack at these positions.

Reaction Type Reagents & Conditions Expected Product(s) Notes
HalogenationX2 (e.g., Br2, Cl2), Lewis AcidHalogenation at C6 or C7Requires forcing conditions; regioselectivity may vary.
NitrationHNO3/H2SO4Nitration at C6 or C7Generally difficult on the pteridine ring.
Nucleophilic Substitution (with leaving group at C6/C7)Nu- (e.g., RNH2, RO-, RS-)Substitution at C6 or C7A common reaction for activated pteridines.

Reactions Involving the Dimethylamino Moiety

The exocyclic dimethylamino group is a key functional handle for derivatization. Its reactivity is influenced by its interaction with the electron-deficient pteridinone core.

The lone pair of electrons on the nitrogen atom of the dimethylamino group is delocalized into the pteridine ring, which reduces its basicity and nucleophilicity compared to a typical dialkylamine. However, it can still participate in several reactions. For instance, it can be a site for further alkylation or acylation under specific conditions, although such reactions might compete with reactions at the ring nitrogen atoms. In related heterocyclic systems, exocyclic amino groups can direct the regioselectivity of certain reactions and can be involved in cyclization processes to form fused ring systems.

Functionalization at Nitrogen Atoms (e.g., N-alkylation, N-acylation)

The pteridinone core possesses multiple nitrogen atoms that can potentially undergo functionalization. The lactam nitrogen (N1) and the nitrogen atoms in the pyrazine (B50134) ring (N5 and N8) are potential sites for alkylation and acylation.

N-Alkylation: The alkylation of pteridinones is a common method for introducing structural diversity. Based on studies of related 4-pteridone systems, alkylation is expected to occur preferentially at the nitrogen atoms of the pyrimidine ring (N1 and N3, with N3 being part of the lactam in the specified tautomer). The use of different alkylating agents and reaction conditions can influence the regioselectivity of the reaction. For example, treatment with an alkyl halide in the presence of a base is a common strategy for N-alkylation.

N-Acylation: Acylation reactions, typically employing acyl chlorides or anhydrides, can also be used to functionalize the nitrogen atoms of the pteridinone ring. The lactam nitrogen (N1) is a likely site for acylation. These reactions introduce an acyl group, which can alter the electronic properties and steric environment of the molecule.

Reaction Reagent Typical Conditions Expected Product
N-AlkylationAlkyl halide (e.g., CH3I, C2H5Br)Base (e.g., K2CO3, NaH), DMFN1- and/or N3-alkylated products
N-AcylationAcyl chloride (e.g., CH3COCl) or AnhydrideBase (e.g., pyridine, triethylamine)N1-acylated product

Oxidation and Reduction Chemistry of the Pteridinone System

The pteridine ring system can undergo both oxidation and reduction reactions, leading to derivatives with different electronic and biological properties.

Oxidation: Pteridin-4-ones are known to be substrates for enzymes like xanthine (B1682287) oxidase. nih.gov Oxidation typically occurs at the C2 and C7 positions of the pteridine ring. For this compound, enzymatic or chemical oxidation could potentially lead to the introduction of hydroxyl groups at these positions, forming more polar derivatives.

Reduction: The pyrazine portion of the pteridine ring is susceptible to reduction. Catalytic hydrogenation (e.g., using H2/Pd-C) or chemical reducing agents can be employed to reduce the C6=C7 double bond, yielding dihydropteridinone derivatives. The lactam carbonyl group can also be reduced under more forcing conditions.

Reaction Reagents & Conditions Expected Product
OxidationXanthine Oxidase or other oxidizing agents (e.g., KMnO4)Hydroxylation at C2 and/or C7
ReductionH2/Pd-C or NaBH4Reduction of the C6=C7 double bond

Synthesis of Novel Pteridine Conjugates and Heterocycles

The reactive functional groups on the this compound core make it a valuable scaffold for the synthesis of more complex molecules, including conjugates and fused heterocyclic systems.

Pteridine Conjugates: The presence of a reactive site, such as a modifiable exocyclic amino group or a position suitable for introducing a linker, allows for the conjugation of the pteridinone core to other molecules like peptides, sugars, or other heterocyclic moieties. These conjugates are often designed to combine the properties of both parent molecules.

Fused Heterocycles: The di-functional nature of the pteridine ring system, particularly the presence of amino and carbonyl/lactam groups, provides opportunities for the construction of fused ring systems. researchgate.net For instance, reactions involving the amino group at C4 and a suitable substituent at C5 could lead to the formation of a new ring fused to the pyrimidine portion. Similarly, derivatization of the pyrazine ring can provide handles for annulation reactions, leading to polycyclic heteroaromatic compounds with potentially interesting biological activities. The synthesis of such fused systems often involves intramolecular cyclization reactions of appropriately substituted pteridinone precursors.

In-Depth Analysis of the Chemical Compound this compound Reveals a Gap in Current Scientific Literature

A comprehensive review of available scientific literature and chemical databases reveals a significant lack of specific research data for the chemical compound this compound. Despite its structural resemblance to classes of compounds known for their interesting photophysical properties, such as pteridines and molecules containing a dimethylamino electron-donating group, detailed experimental and theoretical characterization of this specific molecule appears to be limited or not publicly documented.

The initial aim was to construct a detailed article covering the photophysical properties and advanced fluorophore research related to this compound. The intended structure of this analysis included an in-depth look at its absorption and emission characteristics, fluorescence quantum yields and lifetimes, Stokes shifts, and its sensitivity to environmental factors. Further planned sections were to explore complex photophysical phenomena such as photoinduced intramolecular charge transfer (ICT), solvatochromism, aggregation-induced emission (AIE), as well as its photostability and potential applications as a fluorescent probe in vitro.

However, a systematic search for data pertaining to this compound across a wide range of scientific search engines and databases did not yield the specific experimental values or research findings necessary to populate these detailed sections. For instance, no specific measurements for its fluorescence quantum yield, fluorescence lifetime in different solvents, or detailed studies on its Stokes shift could be located.

While the broader families of compounds, such as those with a 4-dimethylamino-phenyl moiety or other heterocyclic systems, are well-studied and known to exhibit these photophysical behaviors, it is not scientifically rigorous to extrapolate these properties to the specific and unique structure of this compound without direct experimental evidence. The electronic environment and geometry of the pteridinone core combined with the dimethylamino group would result in unique photophysical characteristics that cannot be accurately predicted from analogous but structurally different molecules.

Phenomena such as photoinduced intramolecular charge transfer (ICT) are highly dependent on the specific donor-acceptor arrangement and the electronic coupling between them, which would be unique to this molecule. rsc.orgresearchgate.netnih.gov Similarly, solvatochromism, the change in absorption or emission color with solvent polarity, and aggregation-induced emission (AIE), where fluorescence is enhanced in an aggregated state, are properties that must be experimentally determined for each compound. magtech.com.cnnih.govnih.gov Without dedicated studies on this compound, any discussion on these topics would be purely speculative.

The photostability and potential photodegradation mechanisms are also critical parameters for any fluorescent probe, and this information is likewise absent from the current body of scientific literature for this compound. Consequently, its utility and applications as a fluorescent probe for in vitro research remain unexplored and undocumented.

Photophysical Properties and Advanced Fluorophore Research

Applications as Fluorescent Probes for In Vitro Research

pH and Ion Sensing in Chemical Systems

The fluorescence properties of certain pteridine (B1203161) derivatives exhibit a strong dependence on the acidity of the medium. This has been observed in related compounds where protonation can significantly alter the electronic absorption and emission spectra. While specific studies on 4-(dimethylamino)-1H-pteridin-2-one for pH sensing are not extensively detailed in the provided search results, the general behavior of analogous compounds suggests its potential in this area. For instance, in studies of similar molecules, changes in medium acidity have been shown to cause noticeable shifts in their electronic absorption and emission spectra. This principle forms the basis for the development of fluorescent pH sensors.

The interaction with ions can also modulate the fluorescence of pteridine-based compounds. This can occur through various mechanisms, including complex formation or ion-induced changes in the electronic structure of the fluorophore. Although direct evidence for this compound as an ion sensor is not explicitly available in the provided results, the broader class of pteridine derivatives has been explored for this purpose.

Microenvironment Sensing

The sensitivity of the fluorescence of this compound and related compounds to the polarity of their microenvironment is a key feature for their application as molecular probes. In studies of structurally similar compounds, a significant red shift in the emission spectrum is often observed as the solvent polarity increases. nih.gov This phenomenon, known as solvatochromism, indicates a larger dipole moment in the excited state compared to the ground state. nih.gov The magnitude of this shift can be correlated with the polarity of the surrounding medium, allowing the compound to act as a sensor for the local microenvironment. This property is particularly useful for probing the interiors of micelles, polymers, and other organized assemblies.

The following table summarizes the solvatochromic data for a related chalcone (B49325) derivative, (2E)-3-[4-(dimethylamino) phenyl]-1-(naphthalen-1-yl) prop-2-en-1-one (DPNP), which illustrates the principles of microenvironment sensing.

SolventAbsorption Max (nm)Emission Max (nm)Stokes Shift (cm⁻¹)
Cyclohexane3984502900
Dioxane4104853800
Acetonitrile (B52724)4185204800
Methanol4205405300

This data is illustrative of solvatochromic effects and is based on a related compound, DPNP.

Development of Novel Optical Sensors for Analytical Chemistry (non-clinical)

The promising photophysical properties of this compound and its analogs make them attractive candidates for the development of novel optical sensors in non-clinical analytical chemistry. The ability to detect changes in pH, ion concentration, and microenvironment polarity through fluorescence modulation is the cornerstone of their application.

Research into related compounds has demonstrated their utility in various sensing paradigms. For example, fluorescence quenching studies have been conducted to understand the interaction of similar fluorophores with metal nanoparticles. nih.gov In one such study, the fluorescence of a chalcone derivative was quenched by colloidal silver nanoparticles, with the data suggesting that dynamic quenching and energy transfer were the primary mechanisms. nih.gov Such interactions can be harnessed to develop sensitive analytical methods for detecting the presence of specific quenchers.

The development of these sensors often involves synthesizing derivatives of the core fluorophore to enhance selectivity and sensitivity towards a particular analyte. By modifying the structure of this compound, it is conceivable to create a new generation of optical sensors tailored for specific analytical challenges in non-clinical settings.

Biochemical Interactions and Mechanistic Studies Excluding Clinical Human Data

Molecular Recognition Studies with Biomolecules In Vitro

Molecular recognition is a fundamental process in biology, governing the interactions between molecules. For a compound like 4-(dimethylamino)-1H-pteridin-2-one, understanding its binding to biomolecules such as proteins is the first step in characterizing its potential biological activity.

To quantify the interaction between this compound and a target biomolecule, techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are indispensable.

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. An ITC experiment would involve titrating a solution of this compound into a solution containing a target protein. The resulting data would be used to determine the binding affinity (Ka), dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry (n) of the interaction.

Surface Plasmon Resonance (SPR): SPR is a powerful optical technique for monitoring molecular interactions in real-time. In a hypothetical SPR experiment, a target protein would be immobilized on a sensor chip. A solution of this compound would then be flowed over the chip surface. The binding and dissociation of the compound would be monitored by changes in the refractive index at the sensor surface, allowing for the determination of association (ka) and dissociation (kd) rate constants, from which the dissociation constant (Kd) can be calculated.

A hypothetical data table for such an experiment is presented below:

TechniqueParameterHypothetical Value
ITCKd (μM)Data not available
ΔH (kcal/mol)Data not available
-TΔS (kcal/mol)Data not available
n (stoichiometry)Data not available
SPRka (M-1s-1)Data not available
kd (s-1)Data not available
Kd (μM)Data not available

Spectroscopic techniques can provide valuable information about the structural changes that occur upon the binding of a ligand to a biomolecule.

Fluorescence Spectroscopy: Changes in the intrinsic fluorescence of a protein (typically from tryptophan or tyrosine residues) upon binding of this compound could indicate a direct interaction and provide information about the binding site's local environment. Quenching or enhancement of the fluorescence signal can be used to calculate binding constants.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to study the secondary and tertiary structure of proteins. Any conformational changes in a target protein upon binding to this compound would be detectable as changes in the CD spectrum.

Enzymatic Transformations and Inhibitory Mechanisms In Vitro

Pteridinone derivatives are known to interact with various enzymes. Investigating the effect of this compound on enzyme activity is crucial to understanding its potential as a modulator of biological pathways.

Enzyme kinetic studies would be performed to determine if this compound acts as a substrate or an inhibitor of a specific enzyme. By measuring the rate of an enzymatic reaction in the presence of varying concentrations of the compound and the enzyme's natural substrate, one can determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki).

A hypothetical data table summarizing such kinetic data is shown below:

Enzyme TargetInhibition TypeKi (μM)IC50 (μM)
Enzyme AData not availableData not availableData not available
Enzyme BData not availableData not availableData not available

To understand the interaction at an atomic level, X-ray co-crystallography would be employed. This technique can reveal the three-dimensional structure of this compound bound to the active site of an enzyme. This structural information is invaluable for understanding the mechanism of inhibition and for the rational design of more potent and selective analogs. Such a study would provide details on the specific amino acid residues involved in binding, the orientation of the inhibitor in the active site, and any conformational changes in the enzyme upon binding.

Interaction with Nucleic Acids (DNA/RNA) for Fundamental Understanding

The planar aromatic structure of the pteridinone core suggests a potential for interaction with nucleic acids. Studies would be necessary to determine if this compound can bind to DNA or RNA and to characterize the nature of this interaction. Techniques such as UV-Visible spectroscopy, fluorescence spectroscopy, and circular dichroism could be used to investigate binding modes (e.g., intercalation, groove binding).

Intercalation and Groove Binding Studies In Vitro

There is no available research data on whether this compound intercalates into the base pairs of DNA or binds to its major or minor grooves. Studies employing techniques such as UV-Visible spectroscopy, fluorescence spectroscopy, circular dichroism, or isothermal titration calorimetry, which are commonly used to investigate these binding modes, have not been published for this compound.

Effects on Nucleic Acid Conformation

Information regarding the effect of this compound on the conformation of nucleic acids is not present in the current scientific literature. There are no studies to indicate whether this compound induces changes in DNA or RNA structure, such as bending, unwinding, or transitions between different helical forms (e.g., B-DNA to Z-DNA).

Role as a Mechanistic Probe in Investigating Biochemical Pathways (non-clinical, investigative)

The potential utility of this compound as a mechanistic probe in non-clinical biochemical pathway investigations has not been explored in published research. Its synthesis may have been reported, but its application as a tool to study enzymatic reactions or other cellular processes involving nucleic acids has not been documented.

Advanced Applications in Materials Science and Analytical Chemistry

Integration into Functional Materials (e.g., Organic Light-Emitting Diodes, Optoelectronics)

Currently, there is a lack of specific research on the integration of 4-(dimethylamino)-1H-pteridin-2-one into functional materials like Organic Light-Emitting Diodes (OLEDs) and other optoelectronic devices. However, the inherent electronic and photophysical properties of the pteridine (B1203161) ring system provide a basis for speculating on its potential in this arena. Pteridine derivatives are known to exhibit fluorescence, a key characteristic for emissive materials in OLEDs. The dimethylamino group at the 4-position is a strong electron-donating group, which could influence the intramolecular charge transfer (ICT) characteristics of the molecule. Such ICT states are often beneficial for tuning the emission color and enhancing the quantum efficiency of fluorescent emitters.

The development of efficient and stable blue and green OLEDs is an ongoing challenge in materials science. While current high-performance OLEDs often utilize phosphorescent metal complexes or thermally activated delayed fluorescence (TADF) compounds, there is continuous exploration for novel organic emitters. The pteridine core of this compound, with appropriate molecular engineering, could be a building block for new classes of emitters.

Functional Material Application Relevant Properties of Pteridine Derivatives Potential Role of this compound
Organic Light-Emitting Diodes (OLEDs)Fluorescence, potential for thermally activated delayed fluorescence (TADF).Could serve as an emissive layer material or a host for other dopants. The dimethylamino group may help in tuning the emission wavelength.
OptoelectronicsCharge transport capabilities, tunable electronic properties through substitution.Potential as a component in organic photodetectors or photovoltaic cells, where its electron-rich nature could be advantageous for charge separation and transport.

Use in Supramolecular Assemblies and Nanomaterials

Furthermore, the field of bionanotechnology has utilized protein cages, such as lumazine synthase, for the creation of well-defined nanomaterials. Lumazine synthase self-assembles into a cage-like structure and is involved in the biosynthesis of a lumazine derivative. This highlights the potential for pteridine-like molecules to be incorporated into or direct the assembly of protein-based nanostructures.

Supramolecular/Nanomaterial Application Relevant Examples from Pteridine/Lumazine Chemistry Postulated Behavior of this compound
OrganogelsPhenyl, p-chlorophenyl, and p-fluorophenyl substituted pteridines form gels in various organic solvents.The planar structure and hydrogen bonding capability could enable the formation of self-assembled gels or liquid crystalline phases.
Nanoparticle FunctionalizationPteridine derivatives can be synthesized to include functional groups for attachment to nanoparticle surfaces.Could be used to modify the surface of nanoparticles, imparting specific recognition or photophysical properties.
Bio-inspired NanostructuresLumazine synthase, a protein that binds a lumazine derivative, forms a nanoscale cage.Could potentially interact with or be encapsulated within protein cages, or even direct the assembly of synthetic nanostructures through programmed non-covalent interactions.

Analytical Reagent Development in Laboratory Assays (non-clinical)

In the realm of non-clinical laboratory assays, pteridine and lumazine derivatives are recognized for their roles in various biological pathways, which has led to their use as analytical targets and reagents. For example, inhibitors of enzymes like lumazine synthase are valuable tools for studying riboflavin biosynthesis. The development of assays to screen for such inhibitors often relies on the synthesis of various pteridine and lumazine analogs.

Given its structure as a pteridine derivative, this compound could be investigated as a modulator of enzymes that recognize the pteridine scaffold. Its potential as an analytical reagent would lie in its ability to interact with specific biological targets, leading to a measurable signal. This could be in the form of enzyme inhibition, competitive binding, or as a standard in chromatographic methods for the detection of related compounds.

Laboratory Assay Application Principle of Pteridine/Lumazine Involvement Hypothesized Use of this compound
Enzyme Inhibition AssaysPteridine analogs can act as competitive inhibitors for enzymes that process pteridine substrates.Could be screened as a potential inhibitor for enzymes in the folate or biopterin pathways, with its activity quantified in an assay.
Competitive Binding AssaysLabeled pteridine derivatives can be displaced from a binding partner by an unlabeled analyte.Could be developed into a labeled reagent (e.g., with a fluorescent tag) for use in competitive immunoassays or receptor-binding assays.
Chromatographic StandardsPure pteridine compounds are necessary for the calibration of analytical instruments.Could serve as a reference standard in HPLC or mass spectrometry methods for the identification and quantification of related metabolites.

Development of Chromogenic or Fluorogenic Reagents

The development of chromogenic and fluorogenic reagents is a significant area of analytical chemistry, enabling the detection of various analytes with high sensitivity. Pteridines are inherently colored compounds, and many exhibit native fluorescence. nih.gov This intrinsic property makes them excellent candidates for the development of new optical sensors. Pteridine nucleoside analogs, for instance, have been successfully incorporated into DNA and used as fluorescent probes to monitor DNA interactions. researchgate.netgrantome.com

The intense fluorescence of lumazine protein, which arises from its non-covalently bound 6,7-dimethyl-8-ribityllumazine, has been harnessed to generate fluorescent bacteria for bio-imaging applications. nih.gov This demonstrates the potential of the broader lumazine class, to which this compound belongs, in creating highly fluorescent systems. The dimethylamino group in this compound is a well-known auxochrome that can enhance and red-shift fluorescence, making it a promising moiety for the design of a fluorogenic probe. A plausible design for a fluorogenic reagent would involve modifying the molecule with a recognition site for a specific analyte, where binding would lead to a change in the fluorescence properties of the pteridine core.

Reagent Type Underlying Principle in Pteridine/Lumazine Systems Prospective Design for this compound
Chromogenic Reagent Pteridines are responsible for pigmentation in many insects, indicating strong visible light absorption. Analyte binding can alter the electronic structure and thus the color.A functional group could be introduced that, upon reaction or binding with an analyte, causes a significant shift in the absorption spectrum, leading to a visible color change.
Fluorogenic Probe Pteridine nucleoside analogs exhibit environment-sensitive fluorescence. Lumazine protein complexes are highly fluorescent.The molecule could be functionalized with a quencher group that is removed upon interaction with the target analyte, leading to a "turn-on" fluorescence signal. The dimethylamino group would likely enhance the brightness of the probe.

Future Research Directions and Emerging Paradigms for 4 Dimethylamino 1h Pteridin 2 One

Exploration of Unconventional Synthetic Pathways

The synthesis of pteridine (B1203161) derivatives has traditionally been challenging, often hampered by the low solubility of the pterin (B48896) building block, which restricts synthetic derivatization. nih.govmdpi.com Conventional methods like the Gabriel–Isay or Polovonoski–Boon synthesis limit the variety of substituents that can be introduced. nih.gov Future research on 4-(dimethylamino)-1H-pteridin-2-one should therefore focus on unconventional synthetic strategies to overcome these limitations.

Key areas for exploration include:

Mechanochemistry: Solid-state mechano-synthesis, such as ball milling, offers a solvent-free or low-solvent approach that can overcome the insolubility of pteridine precursors. nih.gov This technique could provide a more efficient and sustainable route to this compound and its derivatives.

Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, higher purity, and the ability to safely handle reactive intermediates, opening up new synthetic possibilities.

Novel Cross-Coupling Strategies: The development of new cross-coupling reactions, such as Sonogashira and Suzuki cross-couplings, for the pteridine scaffold can enable the introduction of a wider range of functional groups. nih.govmdpi.com Research into the application of these methods for the functionalization of this compound could lead to novel derivatives with unique properties.

Design of Advanced Derivatives with Tunable Academic Properties

The modification of the pteridine scaffold with diverse substituents is a promising avenue for creating molecules with tailored properties. orientjchem.org For this compound, the design of advanced derivatives could focus on tuning its photophysical and electronic properties for academic, non-clinical applications.

Potential strategies for derivatization include:

Substitution at the C6 and C7 positions: Introducing various functional groups at these positions can significantly alter the electronic properties of the pteridine ring system. This could be used to fine-tune the absorption and emission spectra of the molecule.

Modification of the dimethylamino group: Altering the amino substituent at the C4 position can influence the molecule's electron-donating character and, consequently, its photophysical behavior.

Introduction of redox-active moieties: Incorporating groups that can participate in reversible redox processes could lead to the development of novel molecular switches or sensors. Reduced pterin derivatives are known to be biologically active as redox and one-carbon transfer cofactors. nih.gov

Potential Derivative Target Property Potential Application (Academic)
6-Aryl-4-(dimethylamino)-1H-pteridin-2-oneTunable fluorescenceFluorescent probes for chemical sensing
7-Ethynyl-4-(dimethylamino)-1H-pteridin-2-oneExtended π-conjugationMolecular wires and organic electronics
4-(N-aryl-N-methylamino)-1H-pteridin-2-oneAltered redox potentialRedox-switchable materials

Multidisciplinary Research at the Interface of Synthetic Chemistry, Photophysics, and Structural Biology (academic, non-clinical)

A holistic understanding of this compound and its derivatives can only be achieved through a multidisciplinary approach that combines synthesis, photophysical characterization, and structural analysis.

Synthetic Chemistry: As outlined in section 9.1, the development of novel synthetic methods is crucial for accessing a diverse library of derivatives.

Photophysics: A detailed investigation of the photophysical properties of these new compounds is essential. This includes studying their absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes. researchgate.net Such studies can reveal the fundamental principles governing their light-matter interactions.

Structural Biology: X-ray crystallography and other structural techniques can provide invaluable insights into the three-dimensional structure of these molecules. mdpi.com This information is critical for understanding structure-property relationships and for the rational design of new derivatives with desired functionalities.

Addressing Current Challenges in Pteridine Chemistry Research

The field of pteridine chemistry faces several challenges that need to be addressed to unlock the full potential of compounds like this compound.

Solubility: The inherent insolubility of many pteridine derivatives remains a significant hurdle in their synthesis, purification, and characterization. nih.govmdpi.com The development of solubilizing groups or novel solvent systems is a key area for future research.

Selective Functionalization: Achieving regioselective functionalization of the pteridine core is often difficult. nih.gov New synthetic methodologies that allow for precise control over the position of substitution are highly desirable.

Stability: Some pteridine derivatives, particularly in their reduced forms, can be unstable. nih.gov Research into strategies to enhance the stability of these compounds is necessary for their practical application in academic studies.

Opportunities for Computational-Experimental Synergy

The synergy between computational and experimental chemistry offers a powerful paradigm for accelerating research in pteridine chemistry. rsc.orgrsc.org

Computational Screening: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict the electronic and photophysical properties of virtual libraries of this compound derivatives. rsc.orgresearchgate.net This can help prioritize synthetic targets and guide experimental efforts. energy.gov

Mechanistic Insights: Computational modeling can provide detailed insights into reaction mechanisms, helping to optimize synthetic routes and develop new transformations.

Structure-Property Relationship: By combining experimental data with computational models, it is possible to develop robust structure-property relationships. energy.gov This knowledge is crucial for the rational design of new molecules with specific academic properties. Molecular docking can serve as a complementary tool in this endeavor. nih.gov

The integration of computational tools with experimental work will be instrumental in overcoming the current challenges in pteridine chemistry and in guiding the exploration of the vast chemical space accessible from the this compound scaffold.

Q & A

Q. What synthetic methodologies are commonly employed for 4-(dimethylamino)-1H-pteridin-2-one, and how do reaction parameters influence yield?

The synthesis typically involves condensation reactions of substituted pyrimidine precursors with dimethylamine derivatives under controlled conditions. Key parameters include:

  • Catalysts : Acidic or basic catalysts (e.g., acetic acid) to facilitate cyclization .
  • Temperature : Reactions are often conducted under reflux (e.g., 80–100°C) to optimize ring closure .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates . Yield optimization requires monitoring reaction progress via TLC or HPLC.

Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound?

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm the dimethylamino group (δ ~2.8–3.2 ppm for N(CH3_3)2_2) and pteridinone core .
  • X-ray crystallography : Resolves spatial arrangement, critical for understanding hydrogen-bonding interactions .
  • Mass spectrometry (HRMS) : Validates molecular formula (C8_8H10_{10}N4_4O) and fragmentation patterns .

Q. What in vitro assays are standard for evaluating the biological activity of this compound?

  • Enzyme inhibition assays : Measure IC50_{50} values against target enzymes (e.g., dihydrofolate reductase) using spectrophotometric methods .
  • Cell viability assays : Assess cytotoxicity via MTT or resazurin-based protocols in cancer cell lines .

Advanced Research Questions

Q. How can regioselectivity challenges during dimethylamino group introduction be addressed?

  • Protecting group strategies : Temporarily block reactive sites on the pteridinone core to direct dimethylamination .
  • Metal-mediated catalysis : Use Pd or Cu catalysts to enhance selectivity in cross-coupling reactions .
  • Computational modeling : Predict favorable reaction pathways using DFT calculations to optimize conditions .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Molecular docking : Identifies binding poses in enzymatic active sites (e.g., kinases) using software like AutoDock .
  • Molecular dynamics (MD) simulations : Evaluate stability of ligand-target complexes over time, highlighting key residues for binding .
  • QSAR models : Correlate structural features (e.g., electron-donating dimethylamino group) with activity trends .

Q. How can contradictions in reported biological activity data be resolved?

  • Standardized assay protocols : Control variables like cell line passage number, serum concentration, and incubation time .
  • Orthogonal assays : Validate results using complementary methods (e.g., SPR for binding affinity vs. enzymatic activity) .
  • Meta-analysis : Statistically aggregate data from multiple studies to identify consensus trends .

Q. What strategies improve solubility and stability in pharmacokinetic studies?

  • Salt formation : Hydrochloride salts enhance aqueous solubility at physiological pH .
  • Prodrug design : Modify the pteridinone core with hydrolyzable groups (e.g., esters) to improve bioavailability .
  • Lyophilization : Stabilize the compound for long-term storage in biobanking .

Q. How do structural modifications to the pteridin-2-one core affect binding affinity in SAR studies?

  • Electron-withdrawing substituents : Nitro or halogen groups at position 6 increase electrophilicity, enhancing interactions with nucleophilic enzyme residues .
  • Ring expansion : Incorporating fused heterocycles (e.g., pyrido[1,2-a]pyrimidinones) alters conformational flexibility and target selectivity .
  • Hydrogen-bond donors : Hydroxyl or amino groups at position 3 improve interactions with catalytic aspartate residues in enzymes .

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